molecular formula C8H12O3 B2418854 Ethyl 3-formylcyclobutane-1-carboxylate CAS No. 1456695-29-6

Ethyl 3-formylcyclobutane-1-carboxylate

Cat. No.: B2418854
CAS No.: 1456695-29-6
M. Wt: 156.181
InChI Key: JKLRZLCGJIQYPN-UHFFFAOYSA-N
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Description

Ethyl 3-formylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C8H12O3 . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a cyclobutane ring substituted with a formyl group and an ethyl ester group, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-formylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions, followed by formylation and esterification reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-formylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed:

Scientific Research Applications

Ethyl 3-formylcyclobutane-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 3-formylcyclobutane-1-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and specificity. In drug development, its mechanism of action would involve interactions with molecular targets such as receptors or enzymes, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Ethyl 3-formylcyclobutane-1-carboxylate can be compared with other similar compounds, such as:

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-formylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)7-3-6(4-7)5-9/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLRZLCGJIQYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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